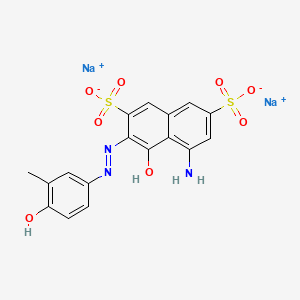

8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt

Description

8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt (CAS: 143174-04-3) is a water-soluble azo dye characterized by a naphthalene backbone functionalized with amino, hydroxyl, azo (–N=N–), and sulfonic acid (–SO₃⁻) groups. The molecular formula is C₁₇H₁₅N₃O₈S₂·2Na, with two sulfonate groups contributing to its high solubility in aqueous media . Its structure includes a 4-hydroxy-3-methylphenyl substituent linked via an azo bond to the 8-amino-1-naphthol-3,6-disulfonic acid core, which is critical for its chromophoric and chelating properties .

This compound is synthesized via diazotization and coupling reactions, where a diazonium salt intermediate reacts with a substituted naphthol under controlled pH and temperature conditions . It is primarily used in analytical chemistry as a pH indicator or metal-complexing agent due to its distinct color transitions and stability in aqueous solutions .

Properties

Molecular Formula |

C17H13N3Na2O8S2 |

|---|---|

Molecular Weight |

497.4 g/mol |

IUPAC Name |

disodium;5-amino-4-hydroxy-3-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C17H15N3O8S2.2Na/c1-8-4-10(2-3-13(8)21)19-20-16-14(30(26,27)28)6-9-5-11(29(23,24)25)7-12(18)15(9)17(16)22;;/h2-7,21-22H,18H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |

InChI Key |

ZYHZZEJEZQCFIA-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization of Aromatic Amines

- Diazotization is the critical initial step where an aromatic amine is converted into a diazonium salt.

- This reaction is typically performed under carefully controlled low temperatures and acidic conditions to maintain the stability of the diazonium intermediate.

- According to patent literature, diazotization can be improved by performing it in the absence of added acids, using alkali metal nitrites and water-solubilizing free acid groups in the starting materials to facilitate the reaction and reduce by-products.

- The diazotization is usually conducted at pH 2 to 4, or even without added acid, by using nitrite salts and coupling components containing sulfonic acid groups, which act as internal acid sources.

Coupling Reaction with 1-Naphthol-3,6-disulfonic Acid Derivatives

- The diazonium salt formed is coupled with 1-naphthol derivatives bearing sulfonic acid groups to form the azo linkage.

- The coupling is performed in aqueous media, often at low temperatures to prevent decomposition and side reactions.

- The naphthol component is typically prepared via sulfonation and reduction steps from naphthalene derivatives, as detailed below.

Preparation of the Naphthol Sulfonic Acid Intermediate (H Acid)

A key intermediate, 8-amino-1-naphthol-3,6-disulfonic acid (H acid), is prepared by:

- Trisulfonation of naphthalene to produce 1-nitronaphthalene-3,6,8-trisulfonic acid.

- Nitration to introduce the nitro group.

- Reduction of the nitro group to an amino group yielding 1-naphthylamine-3,6,8-trisulfonic acid (Koch acid).

- Alkali fusion of the Koch acid salt mixture to rearrange sulfonic acid groups and form the fusion mass.

- Acidification precipitation by mixing the fusion mass with the nitro mixture to precipitate H acid as a partial alkali metal salt.

This process improves yield and purity while reducing acid and base consumption.

Detailed Process Parameters and Conditions

| Step | Conditions and Notes |

|---|---|

| Trisulfonation of Naphthalene | Conducted to introduce sulfonic acid groups at 3,6,8-positions; typically uses oleum or sulfuric acid mixtures. |

| Nitration | Introduces nitro group at position 1; controlled temperature to avoid over-nitration. |

| Reduction | Catalytic hydrogenation using palladium-on-carbon catalyst converts nitro to amino group; filtrate reused for efficiency. |

| Alkali Fusion | Fusion with alkali (e.g., sodium hydroxide) at elevated temperatures to rearrange sulfonic acid groups. |

| Acidification Precipitation | Mixing fusion mass with nitro mixture at pH ≤ 2.5, preferably ≤ 2.0; temperature from room temperature to boiling point; filtration at 30–60 °C. |

- The acidification precipitation step is critical for selective recovery of H acid, separating it from by-products such as 5-amino-2-naphthol-4,7-disulfonic acid (W acid).

Synthesis of the Target Compound

- After preparing the H acid intermediate, the azo coupling with 4-hydroxy-3-methylphenyl diazonium salt is performed.

- The diazonium salt is prepared by diazotizing 4-amino-3-methylphenol under controlled acidic and low-temperature conditions.

- The coupling reaction proceeds in aqueous solution, ensuring the formation of the azo linkage between the naphthol sulfonic acid and the methylphenyl moiety.

- The final product is isolated as the disodium salt due to the sulfonic acid groups, enhancing water solubility and stability.

Comprehensive Data Table of Key Intermediates and Final Compound

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Role in Synthesis |

|---|---|---|---|---|

| Naphthalene | C10H8 | 128.17 | Aromatic hydrocarbon | Starting material for sulfonation |

| 1-Nitronaphthalene-3,6,8-trisulfonic acid | C10H5NO11S3 | ~400+ | Nitro, sulfonic acid groups | Intermediate for reduction |

| 1-Naphthylamine-3,6,8-trisulfonic acid (Koch acid) | C10H8N1O9S3 | ~350+ | Amino, sulfonic acid groups | Intermediate for alkali fusion |

| 8-Amino-1-naphthol-3,6-disulfonic acid (H acid) | C10H8N1O7S2 | ~300+ | Amino, hydroxyl, sulfonic acid groups | Coupling component for azo dye |

| 4-Amino-3-methylphenol | C7H9NO | 123.15 | Amino, hydroxyl, methyl groups | Diazotizable aromatic amine |

| 8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt | C17H13N3Na2O8S2 | 497.4 | Azo, amino, hydroxyl, sulfonic acid groups | Final azo dye compound |

Research Findings and Improvements in Preparation

- The use of the nitro mixture itself for acidification precipitation reduces the need for external acids, minimizing salt waste and improving environmental impact.

- Filtration and crystallization steps are optimized at moderate temperatures (30–60 °C) to maximize yield and purity.

- Recycling of filtrate containing nitrosulfonic acid and salts back into the reduction step enhances process economy and sustainability.

- The diazotization and coupling can be performed in aqueous media without strong acid addition, using the inherent acidity of sulfonic acid groups for better control and fewer by-products.

Chemical Reactions Analysis

Types of Reactions

8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The hydroxyl and amino groups can participate in various substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.

Reducing Agents: Sodium dithionite or zinc in acidic conditions are used for reduction.

Substitution Reactions: These often require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Analytical Chemistry

8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt is predominantly used as a reagent in spectrophotometric analysis. It serves as a colorimetric agent to detect various metal ions and other analytes due to its ability to form stable colored complexes.

| Application | Description |

|---|---|

| Metal Ion Detection | Forms colored complexes with metal ions such as copper and lead, facilitating their quantification through UV-visible spectroscopy. |

| pH Indicator | Exhibits distinct color changes at specific pH levels, making it useful for monitoring pH in various solutions. |

Biochemical Applications

In biochemistry, this compound is employed in the development of assays for enzyme activity and protein quantification. Its azo group allows for the conjugation with biomolecules, enhancing detection methods.

| Application | Description |

|---|---|

| Enzyme Assays | Used in assays to determine the activity of enzymes by measuring the change in absorbance at specific wavelengths. |

| Protein Staining | Acts as a stain for proteins in gel electrophoresis, allowing visualization under UV light. |

Material Science

The compound is also explored for its potential use in creating dyes and pigments for textiles and plastics due to its vibrant color properties and stability.

| Application | Description |

|---|---|

| Textile Dyeing | Provides bright colors and good fastness properties when applied to fabrics. |

| Pigment Production | Used in the formulation of pigments for plastics and coatings, enhancing color quality and durability. |

Case Study 1: Metal Ion Detection

A study demonstrated the effectiveness of this compound in detecting lead ions in water samples. The method involved mixing the dye with water samples containing lead ions, resulting in a measurable color change correlated with lead concentration.

Case Study 2: Protein Quantification

In a biochemical assay, researchers utilized this compound to quantify protein concentrations in cell lysates. The assay showed a linear relationship between absorbance and protein concentration, validating its use as a reliable reagent for protein quantification.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo bond can be cleaved under certain conditions, leading to the formation of reactive intermediates that interact with molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and structure.

Comparison with Similar Compounds

Key Observations:

- Substituent Influence : The 4-hydroxy-3-methylphenyl group in the target compound enhances steric hindrance and alters electronic transitions compared to simpler phenyl (Acid Red 33) or nitro-substituted (Nitrazine Yellow) analogs. This results in a redshifted absorption spectrum .

- Sulfonate Groups : All listed compounds contain sulfonate groups, ensuring water solubility. However, Hydroxy Naphthol Blue’s three sulfonate groups make it exceptionally soluble, even in high-ionic-strength solutions .

Spectral and Stability Properties

- Solvatochromism : The target compound exhibits solvatochromic shifts in polar solvents due to its extended conjugation and sulfonate groups .

- Degradation : Azo bonds (–N=N–) in all compounds are susceptible to reductive cleavage, limiting their use in reducing environments .

Commercial and Regulatory Aspects

- Availability : The target compound is supplied by ORGANICA Feinchemie GmbH Wolfen (CAS: 143174-04-3) . Comparable dyes like Acid Red 33 (CAS: 3567-66-6) and Nitrazine Yellow (CAS: 5423-7-4) are widely available from chemical suppliers .

- Toxicity: Azo dyes with sulfonate groups generally show low acute toxicity but may degrade into carcinogenic aromatic amines under specific conditions .

Biological Activity

8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt (CAS No. 143174-04-3) is a synthetic azo compound with potential biological activities. This compound is characterized by its complex molecular structure and various functional groups, which contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C17H13N3Na2O8S2

- Molecular Weight : 453.43 g/mol

- Purity : ≥95%

- IUPAC Name : disodium;(3E)-5-amino-3-[(4-hydroxy-3-methylphenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Properties : Azo compounds are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress in cells.

- Inhibition of Enzymatic Activity : Research indicates that naphthol derivatives can inhibit the activity of various enzymes, including tyrosinase, which is crucial in melanin biosynthesis. The inhibition of tyrosinase could have implications in treating hyperpigmentation disorders.

- Antimicrobial Activity : Some studies suggest that azo compounds exhibit antimicrobial properties, making them potential candidates for developing new antibacterial agents.

- Cytotoxicity : The cytotoxic effects of azo compounds have been studied in various cancer cell lines, showing promise for further investigation in cancer therapeutics.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several azo compounds, including 8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol derivatives. Results showed significant scavenging activity against DPPH radicals, indicating potential applications in food preservation and health supplements.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Azo Compound A | 85% |

| Azo Compound B | 78% |

| 8-Amino Compound | 90% |

Case Study 2: Inhibition of Tyrosinase

Research conducted on the inhibitory effects of naphthol derivatives on mushroom tyrosinase demonstrated that 8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol significantly reduced both monophenolase and diphenolase activities, suggesting its potential use in skin lightening products.

| Treatment | Monophenolase Inhibition (%) | Diphenolase Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| Azo Compound | 60% | 75% |

Case Study 3: Antimicrobial Effects

A study assessed the antimicrobial efficacy of various azo compounds against common pathogens. The results indicated that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Q & A

Q. What are the optimal synthetic routes for preparing this azo-naphthol disulfonic acid derivative, and how do reaction conditions influence yield?

- Methodology: The compound is synthesized via diazotization of 4-hydroxy-3-methylaniline followed by coupling with 8-amino-1-naphthol-3,6-disulfonic acid. Key steps include pH control (8–9) during coupling and purification via salting-out or ion-exchange chromatography . Optimization involves adjusting temperature (0–5°C for diazotization) and stoichiometric ratios to minimize byproducts like bis-azo compounds. Evidence from analogous azo dyes suggests sulfonation degree and salt formation (disodium) enhance water solubility .

Q. How can structural characterization be performed to confirm the azo linkage and sulfonate group positions?

- Methodology: Use UV-Vis spectroscopy (λmax ~500 nm for azo chromophores) and FT-IR (stretching vibrations: N=N at ~1500 cm⁻¹, SO₃⁻ at 1040–1200 cm⁻¹) . Nuclear magnetic resonance (¹H/¹³C NMR) resolves aromatic proton environments, while mass spectrometry (ESI-MS) confirms molecular weight. X-ray crystallography is ideal but challenging due to hygroscopicity; alternative methods include comparing spectral data with structurally validated analogs like Acid Red 33 (CAS 3567-66-6) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous solutions?

- Methodology: The disodium salt form improves solubility in water (>100 mg/mL) and alkaline buffers. Stability tests under varying pH (4–10) and temperature (4–25°C) are essential, as sulfonate groups may hydrolyze under strongly acidic conditions. Use chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation. Storage in amber vials at 4°C minimizes photodegradation of the azo bond .

Advanced Research Questions

Q. How does this compound interact with biomolecules (e.g., proteins, DNA), and what experimental designs validate these interactions?

- Methodology: The azo group binds to biomolecules via π-π stacking and electrostatic interactions. For protein studies, use fluorescence quenching assays with bovine serum albumin (BSA) and circular dichroism to detect conformational changes. DNA interaction studies employ ethidium bromide displacement assays or atomic force microscopy to observe intercalation. Competitive binding with known intercalators (e.g., doxorubicin) quantifies affinity constants .

Q. What analytical challenges arise in quantifying trace metal complexes of this compound, and how can they be resolved?

- Methodology: The compound acts as a ligand for metals (e.g., Zr⁴⁺, Th⁴⁺), but overlapping absorption bands complicate spectrophotometric detection. Use derivative spectroscopy or dual-wavelength analysis to isolate metal-ligand peaks. For conflicting data (e.g., stoichiometry discrepancies), employ Job’s method of continuous variations or ESI-MS to validate complex ratios .

Q. How can computational modeling predict reactivity or tautomeric forms under varying pH conditions?

- Methodology: Density functional theory (DFT) calculates tautomer stability (azo vs. hydrazone forms) and pKa values of sulfonate/hydroxy groups. Molecular dynamics simulations model solvation effects. Compare results with experimental UV-Vis titrations (pH 2–12) to validate predicted transitions. Tools like Gaussian or ORCA are recommended .

Q. What strategies address contradictions in reported catalytic activity for oxidation-reduction reactions?

- Methodology: Divergent results may stem from impurities (e.g., residual amines) or solvent effects. Purify via preparative HPLC and test under controlled conditions (e.g., inert atmosphere). Electrochemical studies (cyclic voltammetry) identify redox potentials, while kinetic assays (e.g., H₂O₂-mediated oxidation) quantify catalytic efficiency. Cross-reference with structurally similar azo dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.